molecular formula C12H20INO3 B13889162 1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13889162
M. Wt: 353.20 g/mol
InChI Key: BKUZZEHYANFHFW-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-5-oxa-8-azaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an iodine atom, an oxa-bridge, and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the iodine atom via an iodination reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While the industrial production of this compound is not widely documented, it is likely that similar synthetic routes are scaled up using optimized reaction conditions. This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The spirocyclic core can participate in further cyclization reactions, leading to more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
  • Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. Its spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H20INO3

Molecular Weight

353.20 g/mol

IUPAC Name

tert-butyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-4-5-16-12(8-14)6-9(13)7-12/h9H,4-8H2,1-3H3

InChI Key

BKUZZEHYANFHFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)I

Origin of Product

United States

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